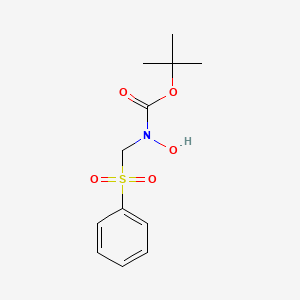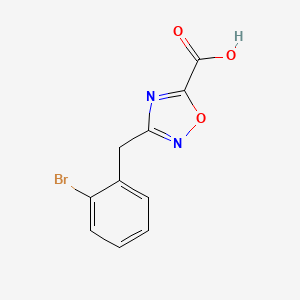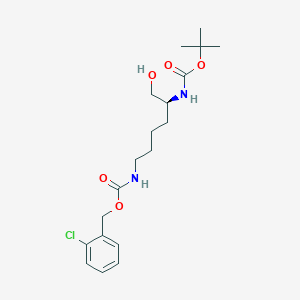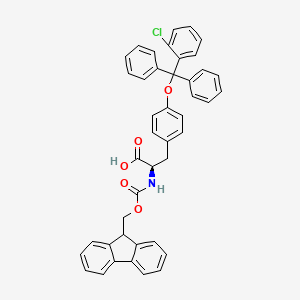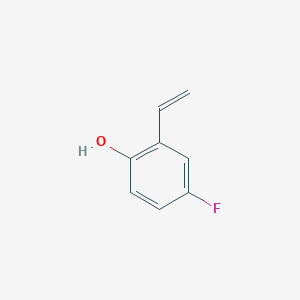
4-Fluoro-2-vinylphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Fluoro-2-vinylphenol, such as poly(4-vinylphenol) (PVPh), has been reported. Polystyrene prepared by free-radical and anionic polymerization was acetylated quantitatively to poly(4-acetylstyrene) (ACPS) with acetyl chloride and anhydrous aluminum trichloride . Another study reported the transesterification of dialkyl carbonates and fluorine-containing carbonates by poly(4-vinylphenol) to develop a method for the synthesis of polymers containing a carbonate functional group in the side chain .Scientific Research Applications
1. Production of Poly(4-vinylphenol)
4-Vinylphenol, a key derivative of 4-Fluoro-2-vinylphenol, is crucial in the production of poly(4-vinylphenol) (PVPh), a polymer with various industrial applications. A study developed a low-cost process for producing 4-vinylphenol through the low-temperature fast pyrolysis of biomass, highlighting its viability for large-scale production (Qu et al., 2013).
2. Photocatalysis Using Poly(4-vinylphenol)
Poly (4-vinylphenol) (PVP) has been identified as a stable and low-cost sensitizer for titania in visible light photocatalysis. The study demonstrated PVP's effectiveness in hydrogen production and photocatalytic degradation of pollutants under visible light, offering a promising approach for environmental remediation (Zhang et al., 2017).
3. Hydrogen Bonding in Polymer Synthesis
Research into diblock copolymers has utilized poly(4-vinylpyridine) block copolymers containing a segment derived from 4-fluorophenyl, which is a component of this compound. This study provides insights into the synthesis and self-assembly of these copolymers, contributing to the development of advanced polymeric materials (Pan et al., 2000).
4. Bio-Based Styrene Monomers
4-Vinylguaiacol, derived from this compound, has been used for synthesizing bio-based poly(vinylguaiacol) with phenolic functions. This approach offers an environmentally friendly alternative for producing polymers with controlled molecular weights, demonstrating the versatility of this compound derivatives in green chemistry (Takeshima et al., 2017).
5. Antioxidant Properties in Food Chemistry
Studies on 4-vinyl derivatives of hydroxycinnamic acids, related to this compound, have explored their antioxidant properties. These compounds, including 4-vinylphenol, show potential as antioxidants in various mediums, which could be beneficial for food preservation and health-related applications (Terpinc et al., 2011).
6. Low-Surface-Energy Materials
Poly(vinylphenol) (PVPh), derived from this compound, has been discovered to have an extremely low surface energy after thermal treatment. This property is significant for developing materials with special surface characteristics, like non-stick or water-repellent surfaces (Lin et al., 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have demonstrated anti-angiogenic activities, suggesting potential interactions with angiogenesis-related targets .
Biochemical Pathways
A study on a similar compound, 4-vinylphenol, showed that it down-regulated pi3k/akt and p38 mapk pathways . These pathways are crucial in cell proliferation and survival, suggesting that 4-Fluoro-2-vinylphenol may have similar effects.
Result of Action
Similar compounds have shown to inhibit metastasis and cancer stemness in cancer stem-like cells
properties
IUPAC Name |
2-ethenyl-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHXEZQFNWLCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

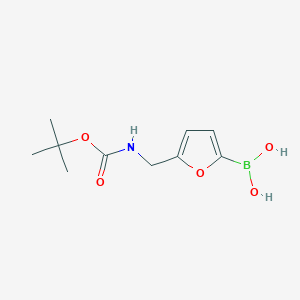
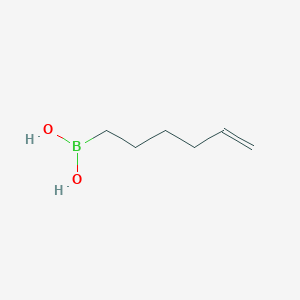


![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)
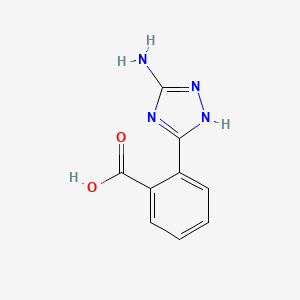
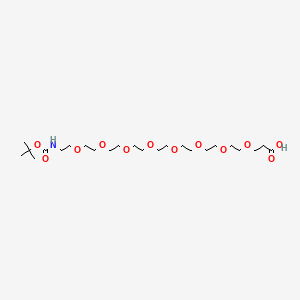
![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)

